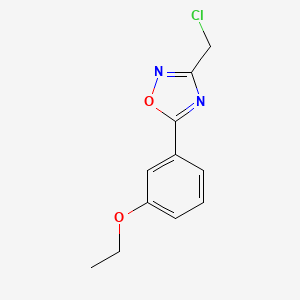
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine-substituted oxadiazole derivative.
科学研究应用
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are typically identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which can enhance its solubility and modify its electronic properties. This can lead to differences in reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
926230-16-2 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-4-8(6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3 |
InChI 键 |
MUWWFZJCJMBKFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NC(=NO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


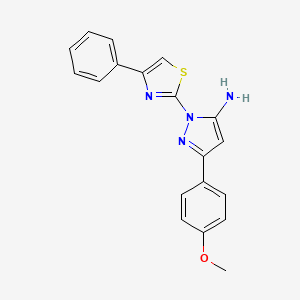
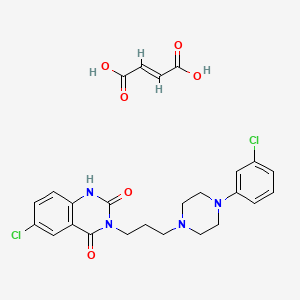
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
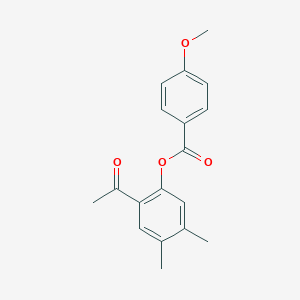

![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
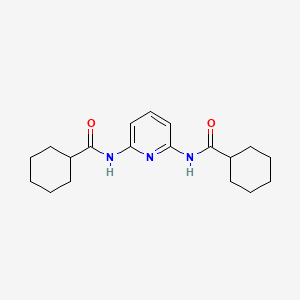
![N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea](/img/structure/B14152452.png)

![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
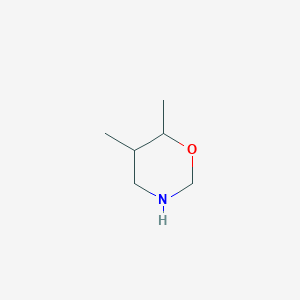
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
